molecular formula C4H8ClN3O2 B2762545 (1S)-1-(1H-1,2,3-triazol-4-yl)ethane-1,2-diolhydrochloride CAS No. 2287248-47-7

(1S)-1-(1H-1,2,3-triazol-4-yl)ethane-1,2-diolhydrochloride

Cat. No.: B2762545
CAS No.: 2287248-47-7
M. Wt: 165.58
InChI Key: HOSVWUPCGRZFIQ-PGMHMLKASA-N
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Description

(1S)-1-(1H-1,2,3-triazol-4-yl)ethane-1,2-diolhydrochloride is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1H-1,2,3-triazol-4-yl)ethane-1,2-diolhydrochloride typically involves the formation of the triazole ring followed by the introduction of the ethane-1,2-diol moiety. Common synthetic routes may include:

    Cycloaddition Reactions: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.

    Reduction: Reduction reactions may convert the triazole ring to a more saturated form.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction may yield a more saturated triazole derivative.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(1H-1,2,3-triazol-4-yl)ethane-1,2-diolhydrochloride can be used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound may be used in the study of enzyme interactions and as a probe for biochemical pathways.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as antifungal or antibacterial activity.

Industry

In industry, it may be used in the production of pharmaceuticals, agrochemicals, or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of (1S)-1-(1H-1,2,3-triazol-4-yl)ethane-1,2-diolhydrochloride would involve its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(2H-Triazol-4-yl)ethane-1,2-diol
  • (1S)-1-(2H-Triazol-4-yl)ethane-1,2-diol;hydrobromide

Uniqueness

The hydrochloride salt form of the compound may offer improved solubility or stability compared to other similar compounds. This can be advantageous in both research and industrial applications.

Properties

IUPAC Name

(1S)-1-(2H-triazol-4-yl)ethane-1,2-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2.ClH/c8-2-4(9)3-1-5-7-6-3;/h1,4,8-9H,2H2,(H,5,6,7);1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSVWUPCGRZFIQ-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1C(CO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NNN=C1[C@@H](CO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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